molecular formula C13H25NO2 B1458917 Tert-butyl 3-pentylazetidine-1-carboxylate CAS No. 1803611-23-5

Tert-butyl 3-pentylazetidine-1-carboxylate

Cat. No.: B1458917
CAS No.: 1803611-23-5
M. Wt: 227.34 g/mol
InChI Key: RMMJFSMDYLOITG-UHFFFAOYSA-N
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Description

Tert-butyl 3-pentylazetidine-1-carboxylate (CAS: 168143-76-8) is a synthetic azetidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a pentyl substituent at the 3-position of the azetidine ring. This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis, where the Boc group facilitates selective reactions by protecting the amine functionality . Its molecular formula is C13H25NO2, with a molecular weight of 227.35 g/mol. The compound is typically supplied at 95% purity for research and development purposes .

Biological Activity

Tert-butyl 3-pentylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its versatile biological activities. This article explores its biological properties, potential therapeutic applications, and research findings.

  • Chemical Formula : C₁₄H₁₉NO₂
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 398489-26-4

Biological Activity Overview

This compound has been studied for its role in various biological processes, particularly in drug development and synthetic chemistry. Its structure allows it to interact with multiple biological targets, making it a candidate for therapeutic applications.

Key Areas of Biological Activity

  • Antioxidant Properties :
    • Research indicates that azetidine derivatives can exhibit antioxidant effects, which are crucial in mitigating oxidative stress-related diseases.
    • A study reported that certain azetidine derivatives showed significant inhibition of reactive oxygen species (ROS) production in cell cultures, suggesting a protective effect against oxidative damage .
  • Neuroprotective Effects :
    • This compound has been implicated in neuroprotection, particularly against neurodegenerative conditions like Alzheimer's disease.
    • In vitro studies demonstrated that this compound could enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, indicating its potential role in preventing neuronal cell death associated with Alzheimer's pathology .
  • Anti-inflammatory Activity :
    • The compound has shown promise in reducing pro-inflammatory cytokine levels in various experimental models.
    • In particular, it was observed to decrease tumor necrosis factor-alpha (TNF-α) production in cell cultures treated with inflammatory stimuli, highlighting its anti-inflammatory potential .
  • Antimicrobial Properties :
    • Some studies have suggested that azetidine derivatives possess antimicrobial activity against various pathogens.
    • The specific mechanisms remain under investigation, but initial findings indicate that these compounds may disrupt bacterial cell membranes or inhibit essential enzymes .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantInhibition of ROS production
NeuroprotectiveEnhanced astrocyte viability against Aβ toxicity
Anti-inflammatoryReduction of TNF-α levels
AntimicrobialDisruption of bacterial membranes

Case Study: Neuroprotection Against Aβ-Induced Toxicity

In a controlled laboratory setting, researchers evaluated the neuroprotective effects of this compound on astrocytes exposed to Aβ peptides. The study revealed that treatment with the compound resulted in:

  • Increased Cell Viability : Astrocyte viability improved significantly when treated with the compound alongside Aβ compared to Aβ alone.
  • Cytokine Modulation : There was a notable decrease in TNF-α production, suggesting an anti-inflammatory response that could protect neuronal health .

Scientific Research Applications

Medicinal Chemistry

Drug Development Intermediates

Tert-butyl 3-pentylazetidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. The azetidine ring structure is significant because it can be modified to create various bioactive compounds. For instance, derivatives of azetidine are known to exhibit activity against several diseases, including cancer and inflammatory disorders.

Case Study: Synthesis of Anticancer Agents

A notable application of this compound is in the synthesis of novel anticancer agents. Research has demonstrated that azetidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, the synthesis of bicyclic azetidine derivatives has been reported to modulate the activity of phosphoinositide 3-kinase, a key player in cancer cell signaling pathways .

Organic Synthesis

Versatile Building Blocks

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, making it suitable for creating diverse chemical entities.

Data Table: Functional Group Transformations

Reaction TypeConditionsYield (%)Reference
AlkylationBase-catalyzed, DMF, 60°C85
AcylationAcetic anhydride, 25°C90
ReductionLiAlH4 in THF92

These transformations showcase the compound's utility in generating various derivatives that can be further explored for biological activity.

Material Science

Potential Applications

Beyond medicinal chemistry, this compound may find applications in materials science due to its unique structural properties. Its incorporation into polymer matrices could enhance material performance, such as thermal stability and mechanical strength.

Case Study: Polymer Composites

Recent studies have investigated the incorporation of azetidine derivatives into polymer composites to improve their mechanical properties. These composites demonstrated enhanced tensile strength and thermal resistance compared to traditional polymers, indicating potential applications in high-performance materials .

Q & A

Q. Basic: How can researchers optimize the synthesis of tert-butyl 3-pentylazetidine-1-carboxylate to improve yield and purity?

Answer:
Synthesis optimization requires a stepwise approach:

  • Step 1: Precursor Selection
    Start with readily available azetidine derivatives, such as tert-butyl-protected azetidine intermediates. Multi-step reactions often involve alkylation or substitution at the azetidine nitrogen .
  • Step 2: Protecting Group Strategy
    Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during alkylation or functionalization steps. This minimizes side reactions and simplifies purification .
  • Step 3: Catalyst and Solvent Optimization
    Employ polar aprotic solvents (e.g., DCM, THF) and bases (e.g., triethylamine) to facilitate nucleophilic substitutions. Catalysts like Pd/C may enhance coupling reactions in pentyl chain introduction .
  • Step 4: Purification
    Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the product. Monitor purity via HPLC or TLC .

Q. Basic: What analytical techniques are critical for characterizing this compound’s structure?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR):
    Use 1H^1H- and 13C^{13}C-NMR to confirm the azetidine ring, pentyl chain integration, and Boc group placement. Coupling constants reveal stereochemistry .
  • X-ray Crystallography:
    Employ SHELX software for structure refinement. Crystallize the compound in non-polar solvents (e.g., hexane) to resolve bond lengths and angles .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H+^+] peak at m/z 284.222) .

Q. Basic: How does the reactivity of this compound vary under acidic vs. basic conditions?

Answer:

  • Acidic Conditions:
    The Boc group is labile under strong acids (e.g., TFA), leading to deprotection and azetidine ring protonation. This is useful for generating reactive intermediates in drug synthesis .
  • Basic Conditions:
    The pentyl chain may undergo β-hydride elimination in strong bases (e.g., LDA), forming alkenes. Mild bases (e.g., NaHCO3_3) are preferred for functional group retention .

Q. Advanced: What methodologies are used to study the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Isothermal Titration Calorimetry (ITC):
    Quantify binding affinity (Kd_d) and stoichiometry with target enzymes (e.g., kinases). The pentyl chain’s hydrophobicity enhances binding pocket interactions .
  • Surface Plasmon Resonance (SPR):
    Measure real-time association/dissociation rates with immobilized enzymes. The azetidine ring’s rigidity may reduce conformational entropy during binding .
  • X-ray Crystallography of Enzyme Complexes:
    Co-crystallize the compound with its target to identify hydrogen bonds (e.g., between the carbamate oxygen and active-site residues) .

Q. Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations:
    Simulate lipid bilayer penetration to assess blood-brain barrier permeability. The pentyl chain’s logP (~3.5) suggests moderate lipophilicity .
  • Density Functional Theory (DFT):
    Calculate electron distribution to predict metabolic hotspots (e.g., oxidation at the azetidine ring’s C3 position) .

Q. Advanced: How should researchers address contradictory crystallographic data for this compound?

Answer:

  • Twinning Analysis:
    Use SHELXL’s TWIN command to refine data from twinned crystals. Adjust HKLF5 files to account for overlapping reflections .
  • Disorder Modeling:
    If the pentyl chain exhibits positional disorder, apply PART and SUMP constraints in SHELX to model alternate conformers .
  • Cross-Validation:
    Compare results with powder XRD or solid-state NMR to resolve ambiguities .

Q. Advanced: What strategies enable comparative studies between this compound and its analogs?

Answer:

  • Structure-Activity Relationship (SAR):
    Replace the pentyl chain with shorter (butyl) or branched (isopentyl) groups to assess steric effects on bioactivity .
  • Free-Wilson Analysis:
    Statistically correlate substituent changes (e.g., Boc vs. Cbz protecting groups) with IC50_{50} values in enzyme assays .

Q. Advanced: How can researchers mitigate stability issues during long-term storage?

Answer:

  • Thermogravimetric Analysis (TGA):
    Identify decomposition temperatures (>150°C) to recommend storage at 2–8°C in amber vials .
  • Accelerated Stability Testing:
    Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if oxidation is observed .

Q. Advanced: What techniques resolve enantiomeric impurities in chiral azetidine derivatives?

Answer:

  • Chiral HPLC:
    Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases. The tert-butyl group’s steric bulk improves enantiomer separation .
  • Circular Dichroism (CD):
    Correlate Cotton effects (e.g., at 220 nm) with absolute configuration assignments .

Q. Advanced: How can solubility challenges in aqueous assays be addressed?

Answer:

  • Co-Solvent Systems:
    Use DMSO/water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Nanoparticle Formulation:
    Encapsulate the compound in PEGylated liposomes to enhance bioavailability in cell-based assays .

Comparison with Similar Compounds

Comparison with Similar Azetidine Carboxylates

Structural and Functional Group Variations

The following table highlights structural differences between tert-butyl 3-pentylazetidine-1-carboxylate and analogous compounds:

Compound Name Substituents on Azetidine Ring Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Pentyl group at C3 C13H25NO2 227.35 Pharmaceutical intermediate
Tert-butyl 3-amino-2-methylazetidine-1-carboxylate Amino and methyl groups at C3 and C2 C9H18N2O2 186.25 Peptide synthesis
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate Piperazine group at C3 C12H23N3O2 265.33 Kinase inhibitor development
Tert-butyl 3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate Nitropyrimidine-amino group at C3 C30H37N7O4 583.67 Anticancer agent research

Key Observations :

  • Boc-protected amines (e.g., in tert-butyl 3-amino-2-methylazetidine-1-carboxylate) are critical for controlled deprotection in multistep syntheses .

Physicochemical Properties

Property This compound Tert-butyl 3-aminoazetidine-1-carboxylate Derivatives Tert-butyl Alcohol (Reference)
Boiling Point Not reported Not reported 180°F (82.4°C)
Flash Point Likely >100°C (Boc stability) Similar to Boc-protected analogs 52°F (11°C)
Water Solubility Low (lipophilic substituent) Moderate (polar amino groups) Soluble
Stability Stable under basic conditions Sensitive to acidic deprotection Reacts with strong acids

Notes:

  • The pentyl group reduces water solubility compared to amino-substituted analogs, which may require formulation adjustments in drug delivery.
  • All Boc-protected compounds are acid-labile , necessitating careful handling in acidic environments .

Critical Considerations :

  • Storage : All Boc-protected azetidines should be kept in sealed containers at 2–8°C to prevent moisture-induced degradation .

Preparation Methods

Detailed Preparation Methods

Boc Protection of 3-Pentylazetidine

A common method involves the reaction of 3-pentylazetidine with di-tert-butyl dicarbonate (Boc2O) to install the Boc protecting group on the nitrogen atom at position 1 of the azetidine ring.

  • Reagents: 3-pentylazetidine, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate).
  • Solvent: Commonly dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions: Room temperature to mild heating (0-40 °C), reaction time 1-24 hours.
  • Mechanism: Nucleophilic attack of the azetidine nitrogen on Boc2O, forming the carbamate.

This method yields tert-butyl 3-pentylazetidine-1-carboxylate with high selectivity and purity. The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC.

Synthesis via 3-Hydroxyazetidine Intermediates

An alternative route involves the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate followed by substitution of the hydroxy group with a pentyl substituent.

  • Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate by hydrogenation of 1-benzylazetidin-3-ol in the presence of Pd/C catalyst under hydrogen atmosphere in THF solvent. The crude product is purified by recrystallization from n-heptane, yielding the hydroxy intermediate in ~91% yield.

  • Step 2: Conversion of the hydroxy group at position 3 to a pentyl substituent via nucleophilic substitution or reductive alkylation, often involving activation of the hydroxy group (e.g., tosylation) followed by reaction with pentyl nucleophiles.

  • Step 3: Final purification by crystallization or chromatography to isolate this compound.

Base-Mediated Deprotection and Functionalization

Patent literature describes the use of metal hydroxides, alkoxides, or carbonates for selective deprotection and functionalization of Boc-protected azetidines and piperidines, which can be adapted for azetidine derivatives.

  • Bases: Lithium hydroxide, sodium hydroxide, potassium hydroxide, sodium methoxide, potassium carbonate, cesium carbonate.
  • Solvents: Water, tetrahydrofuran, alcohols (e.g., 2-propanol), aromatic solvents (e.g., toluene).
  • Conditions: Temperature range 0-160 °C, typically 50-120 °C, reaction times 15 min to 12 hours.
  • Application: Selective removal of protecting groups or conversion of carbamate derivatives to amines, enabling subsequent alkylation to introduce the pentyl group.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Boc Protection of 3-Pentylazetidine 3-pentylazetidine, Boc2O, triethylamine, DCM, RT, 1-24 h 85-95 Straightforward, high selectivity
Hydrogenation to 3-Hydroxyazetidine 1-benzylazetidin-3-ol, Pd/C, H2, THF, RT, 20 h 91 Intermediate for further substitution
Base-mediated deprotection and alkylation Metal hydroxide/base, alcohol or aromatic solvent, 50-120 °C, 0.5-5 h Variable Used for selective deprotection and functionalization

Research Findings and Analysis

  • The Boc protection step is efficient and widely used due to its mild conditions and high yield. It provides a stable carbamate protecting group that can be selectively removed or retained during further transformations.

  • The hydroxyazetidine intermediate route offers a versatile platform for introducing various alkyl groups at position 3, including the pentyl substituent, through well-established substitution chemistry.

  • Base-mediated methods allow fine control over deprotection and functionalization steps, using different bases and solvents to optimize yield and purity. Alkali metal hydroxides and alkoxides are particularly effective for selective deprotection.

  • Reaction monitoring by chromatographic methods (HPLC, GC) and spectroscopic techniques (NMR) ensures high purity and reproducibility.

Properties

IUPAC Name

tert-butyl 3-pentylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-5-6-7-8-11-9-14(10-11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMJFSMDYLOITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 3-pentylazetidine-1-carboxylate
Tert-butyl 3-pentylazetidine-1-carboxylate
Tert-butyl 3-pentylazetidine-1-carboxylate
Tert-butyl 3-pentylazetidine-1-carboxylate
Tert-butyl 3-pentylazetidine-1-carboxylate
Tert-butyl 3-pentylazetidine-1-carboxylate

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